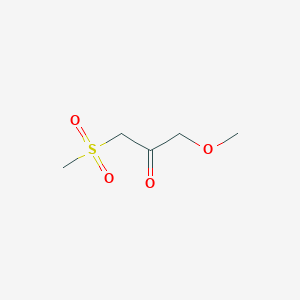
1-(Methanesulfonyl)-3-methoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(methylsulfonyl)-2-propanone is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(methylsulfonyl)-2-propanone typically involves the reaction of methoxypropanone with a sulfonylating agent. One common method is the reaction of 1-methoxy-2-propanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-Methoxy-3-(methylsulfonyl)-2-propanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(methylsulfonyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or chlorinated derivatives.
Scientific Research Applications
1-Methoxy-3-(methylsulfonyl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(methylsulfonyl)-2-propanone involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a propanone backbone.
1-Methoxy-2-propanone: Lacks the methylsulfonyl group.
3-Methoxyphenyl methyl sulfone: Contains a phenyl ring instead of a propanone backbone.
Uniqueness
1-Methoxy-3-(methylsulfonyl)-2-propanone is unique due to the combination of its methoxy and methylsulfonyl groups attached to a propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
728019-59-8 |
|---|---|
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-methoxy-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C5H10O4S/c1-9-3-5(6)4-10(2,7)8/h3-4H2,1-2H3 |
InChI Key |
VOOALQGOSKPOKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




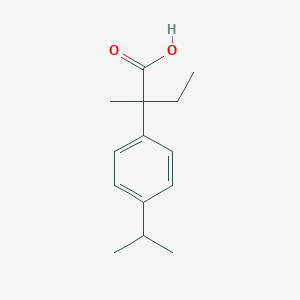
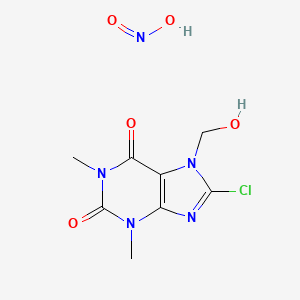
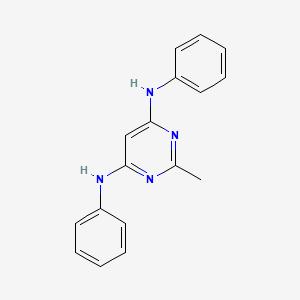
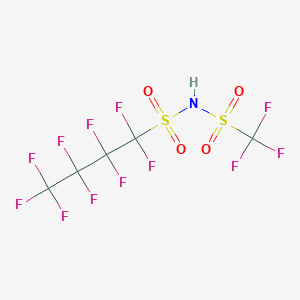
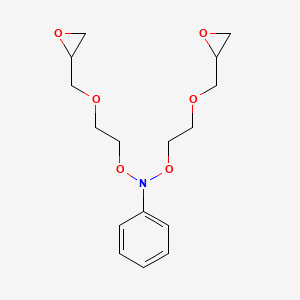
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)


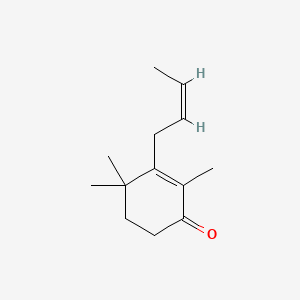

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

